molecular formula C19H17ClF3N3O3S B2376034 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 338422-37-0

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B2376034
CAS No.: 338422-37-0
M. Wt: 459.87
InChI Key: ASPVRCZWEUOXDB-UHFFFAOYSA-N
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, an aminoethyl chain, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

Scientific Research Applications

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine

Uniqueness

1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3S/c1-29-12-2-4-13(5-3-12)30-15-9-16(27)26(18(15)28)7-6-24-17-14(20)8-11(10-25-17)19(21,22)23/h2-5,8,10,15H,6-7,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPVRCZWEUOXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2CC(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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